molecular formula C11H18F2O3 B13627342 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid

Cat. No.: B13627342
M. Wt: 236.26 g/mol
InChI Key: NGPAXIALGULNJL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl backbone substituted with hydroxyl and isopropyl groups. The difluoroacetic acid moiety (-CF₂COOH) distinguishes it from non-fluorinated analogs, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity. This compound is structurally analogous to per- and polyfluoroalkyl substances (PFAS) but incorporates a hydroxylated cyclohexyl group, which may influence its environmental persistence and biological interactions .

Properties

Molecular Formula

C11H18F2O3

Molecular Weight

236.26 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetic acid

InChI

InChI=1S/C11H18F2O3/c1-7(2)8-3-5-10(16,6-4-8)11(12,13)9(14)15/h7-8,16H,3-6H2,1-2H3,(H,14,15)

InChI Key

NGPAXIALGULNJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related compounds is provided below:

Compound Name Key Structural Features Functional Groups Biological/Environmental Relevance
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid Cyclohexyl ring, hydroxyl, isopropyl, CF₂COOH Hydroxyl, difluoroacetic acid Potential metabolic stability; PFAS-like behavior
C6O4 (Ammonium 2,2-difluoro-2-[(2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl)oxy]acetate) Dioxolane ring, trifluoromethoxy, CF₂COOH Difluoroacetic acid, ether linkage Industrial PFAS alternative; platelet activation
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) Two phenyl groups, hydroxyl, COOH Hydroxyl, carboxylic acid Pharmaceutical intermediate; low toxicity
Perfluorohexanesulfonic Acid (PFHxS) Linear perfluorinated chain, sulfonic acid Sulfonic acid Persistent environmental toxin; mitochondrial dysfunction

Toxicity and Bioactivity

  • Mitochondrial Effects: PFAS like perfluorohexanesulfonic acid (PFHxS) exhibit mitochondrial toxicity with EC₅₀ values as low as 86.2 µM, linked to fluorinated alkyl chains enhancing bioaccumulation .
  • Platelet Activation: C6O4, another difluoroacetic acid derivative, enhances platelet aggregation in exposed populations, suggesting fluorinated ether linkages may amplify cardiovascular risks . The target compound’s cyclohexyl group could mitigate such effects by altering receptor interactions.
  • Metabolic Stability : Benzilic acid’s aromatic rings confer rigidity and slow metabolism, whereas the target compound’s alicyclic structure balances flexibility and metabolic resistance .

Physicochemical Properties

Property Target Compound C6O4 Benzilic Acid
LogP (Lipophilicity) Moderate (~2.5–3.5)* High (~4.0–5.0) Low (~1.5–2.0)
Water Solubility Moderate (50–100 mg/L)* Low (<10 mg/L) High (>500 mg/L)
Environmental Persistence Likely lower than PFAS High (PFAS-like) Low (biodegradable)

*Estimated based on structural analogs.

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